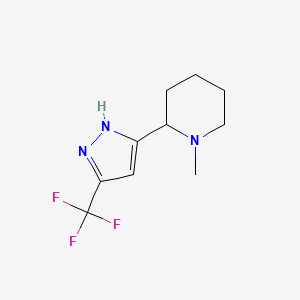
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals
Métodos De Preparación
The synthesis of 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the piperidine ring. One common synthetic route involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with 1-methylpiperidine under specific conditions to yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine stands out due to its unique combination of a trifluoromethyl group and a pyrazole ring. Similar compounds include:
1-Methyl-2-(3-chloromethyl)-1H-pyrazol-5-yl)piperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperidine: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
1-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrrolidine:
Propiedades
Fórmula molecular |
C10H14F3N3 |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine |
InChI |
InChI=1S/C10H14F3N3/c1-16-5-3-2-4-8(16)7-6-9(15-14-7)10(11,12)13/h6,8H,2-5H2,1H3,(H,14,15) |
Clave InChI |
YMDGGBACZFAWNI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C2=CC(=NN2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


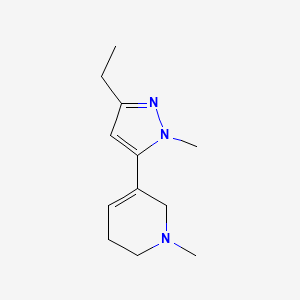
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
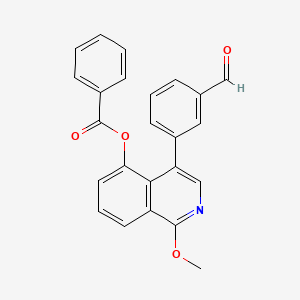
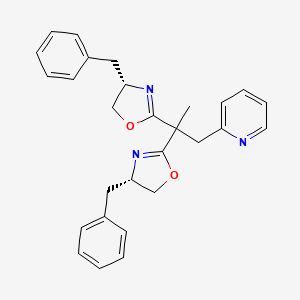
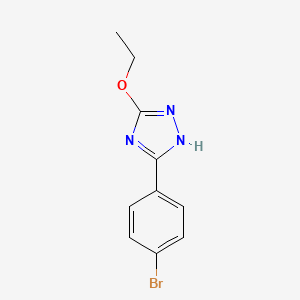
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
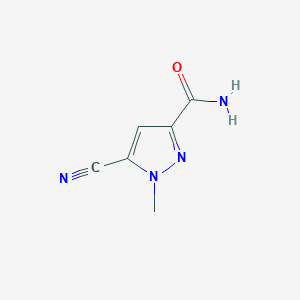



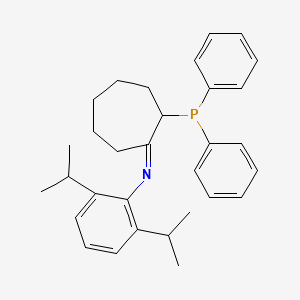

![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
